3-(Benzyloxy)benzene-1-carboximidamide hydrochloride is an organic compound with the molecular formula CHNO and a molecular weight of 230.27 g/mol. This compound features a benzene ring substituted with a benzyloxy group and a carboximidamide group, making it of significant interest in various fields of scientific research due to its unique chemical structure and properties. It is primarily utilized as an intermediate in the synthesis of more complex organic molecules and has potential applications in medicinal chemistry, particularly in the study of enzyme inhibition and protein interactions .
3-(Benzyloxy)benzene-1-carboximidamide hydrochloride can be sourced from chemical suppliers specializing in organic compounds. It is classified as an organic compound and falls under the category of carboximidamides, which are known for their diverse biological activities. The compound is often used in research settings for its potential therapeutic effects, including antimicrobial and anticancer properties .
The synthesis of 3-(Benzyloxy)benzene-1-carboximidamide typically involves several key steps:
In industrial settings, large-scale production may employ continuous flow reactors and advanced catalytic systems to ensure high yield and purity while minimizing by-products. This approach allows for more efficient synthesis compared to traditional batch processes .
3-(Benzyloxy)benzene-1-carboximidamide undergoes various chemical reactions:
The major products from these reactions include oximes, primary amines, and various substituted benzene derivatives depending on specific reaction conditions and reagents used.
The mechanism of action for 3-(Benzyloxy)benzene-1-carboximidamide involves its interaction with specific molecular targets:
3-(Benzyloxy)benzene-1-carboximidamide hydrochloride has several applications in scientific research:
This compound's unique structure and reactivity make it a valuable asset in both academic research and industrial applications.
The rational synthesis of 3-(benzyloxy)benzene-1-carboximidamide hydrochloride (molecular formula: C₁₄H₁₅ClN₂O, SMILES: C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=N)N.Cl) necessitates disconnection at the C-N imidamide bond and C-O benzyl ether linkage. The core retrosynthetic pathway involves:
Precursor selection prioritizes commercially available 3-hydroxybenzonitrile or 3-aminophenol due to strategic positioning of reactive functionalities. For 3-hydroxybenzonitrile routes, benzylation precedes nitrile functionalization, leveraging the phenolic oxygen’s nucleophilicity. Alternatively, 3-aminophenol pathways require nitrile group installation prior to benzylation, avoiding undesired N-alkylation side reactions. Computational modeling confirms that the meta-substitution pattern minimizes steric hindrance during benzylation, favoring high regioselectivity [3] .
Table 1: Strategic Precursors for Target Synthesis
Precursor | Functionalization Sequence | Key Advantage |
---|---|---|
3-Hydroxybenzonitrile | Benzylation → Nitrile modification | Direct ether formation; no protecting groups |
3-Aminophenol | Nitrile introduction → Benzylation | Amine-directed ortho metallation potential |
3-Bromophenol | Benzylation → Nitrile substitution | Halogen-metal exchange flexibility |
Benzylation of meta-substituted phenols (e.g., 3-hydroxybenzonitrile) demands precise catalysis to maintain regiochemical integrity and suppress ortho-isomer formation. Modified montmorillonite K10 clays, particularly Fe³⁺-pillared variants (K10-FePLS120), exhibit superior efficacy for Friedel-Crafts alkylation under mild conditions (28°C). Activation at 120°C optimizes Lewis acid site density while preserving structural integrity, achieving >95% selectivity for the meta-benzyloxy product [3].
Critical reaction parameters include:
Comparative studies with Al³⁺/Zr⁴⁺-exchanged montmorillonites show Fe³⁺’s dominance in electrophilic activation kinetics. Ortho-suppression mechanisms involve steric constraints imposed by Fe-pillared interlayer galleries, disfavoring ortho-benzylated isomer formation (<2%) [3] .
Table 2: Catalytic Performance in Benzyl Ether Formation
Catalyst | Temp (°C) | Time (h) | Conversion (%) | Ortho:Meta Ratio |
---|---|---|---|---|
K10-FePLS120 | 28 | 2.5 | 98 | 0.02:1 |
Al³⁺-Montmorillonite | 80 | 4 | 85 | 0.15:1 |
Zr⁴⁺-PILC | 60 | 3 | 92 | 0.08:1 |
H₂SO₄ (Homogeneous) | 25 | 1 | 99 | 0.40:1 |
Conversion of 3-(benzyloxy)benzonitrile to the carboximidamide hydrochloride proceeds efficiently via amidoxime intermediates. The nitrile group undergoes hydroxylamine addition under controlled conditions:
Crucially, diisopropyl malonate additives (0.1 equiv) accelerate amidoxime formation by 35% through nucleophilic catalysis. The malonate anion facilitates nitrile activation via transient cyano group coordination, lowering the transition-state energy. Subsequent reduction of the amidoxime employs hydrogenation over Pd/C (10 atm H₂) or Zn/HCl at 0–5°C, with the latter minimizing benzyl ether cleavage [5] [7].
Purification of the intermediate amidoxime involves crystallization from ethanol/water mixtures, yielding analytically pure material (mp 142–144°C) essential for high-purity carboximidamide synthesis.
Free base 3-(benzyloxy)benzene-1-carboximidamide exhibits limited stability, necessitating immediate hydrochloride salt formation. Optimal crystallization employs:
Critical purity enhancements include:
Salt identity is validated via ¹H-NMR (DMSO-d₆: δ 7.38–7.46 m, 5H; δ 5.15 s, 2H; δ 9.25 bs, 3H) and elemental analysis (Calcd: C 62.11%, H 5.59%, N 10.34%; Found: C 62.08%, H 5.62%, N 10.30%) .
Table 3: Crystallization Conditions and Product Quality
Solvent System | Cooling Rate (°C/h) | Yield (%) | Purity (HPLC %) | Morphology |
---|---|---|---|---|
Ethanol/Ethyl acetate | 5 | 88 | 99.2 | Prismatic needles |
Isopropanol/Chloroform | 3 | 82 | 99.5 | Rhombic plates |
Methanol/Dichloromethane | 10 | 79 | 98.7 | Microcrystalline |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7